![molecular formula C25H15FN4O7 B14403935 3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol CAS No. 89562-58-3](/img/structure/B14403935.png)
3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of both benzoquinoline and trinitrophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)benzo[f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinolines and their derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, its fluorinated structure enhances its ability to interact with biological membranes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: Compounds like fluoroquinolines share similar structural features and biological activities.
Trinitrophenol Derivatives: Other trinitrophenol derivatives exhibit similar chemical reactivity and applications.
Uniqueness
3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
89562-58-3 |
|---|---|
Molecular Formula |
C25H15FN4O7 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C19H12FN.C6H3N3O7/c20-15-8-5-14(6-9-15)18-12-10-17-16-4-2-1-3-13(16)7-11-19(17)21-18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H;1-2,10H |
InChI Key |
CWCWYAFBSBXKJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=CC=C(C=C4)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


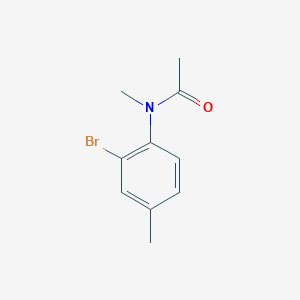
![4-[Benzyl(ethyl)amino]butanenitrile](/img/structure/B14403860.png)

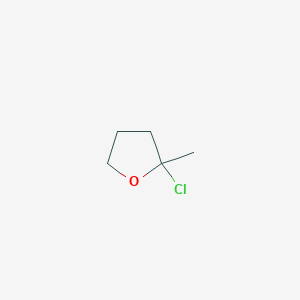
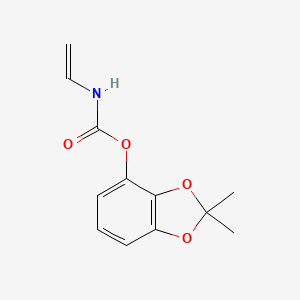
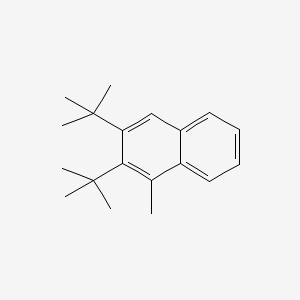
![2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14403889.png)
silane](/img/structure/B14403893.png)
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
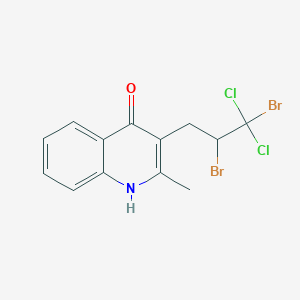
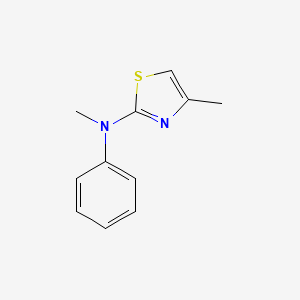
![2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one](/img/structure/B14403927.png)
![N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14403933.png)
